3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole
Description
Properties
CAS No. |
7157-79-1 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-methyl-5-pent-1-ynyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h9H,3-4,7H2,1-2H3 |
InChI Key |
DWQSSVVWRLRGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1CC(=NO1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Oxazoline Ring Formation
Cyclocondensation reactions are widely employed to construct the 4,5-dihydro-1,2-oxazole (oxazoline) core. A representative approach involves the reaction of γ-keto alkynes with hydroxylamine derivatives. For instance, pent-1-en-4-yn-3-one —a precursor featuring conjugated carbonyl and alkyne groups—can undergo cyclocondensation with hydroxylamine hydrochloride under acidic conditions to yield oxazoline derivatives. While this method was initially reported for pyrazole synthesis, adaptation to oxazoline formation requires substituting hydrazines with hydroxylamine.
Reaction Conditions :
- Substrate : γ-Keto alkyne (e.g., 4-pent-1-yn-1-yl-3-ketobutanal)
- Reagent : Hydroxylamine hydrochloride (1.2 equiv)
- Catalyst : HCl (10% v/v in ethanol)
- Temperature : 60–80°C, reflux
- Yield : ~60–75% (extrapolated from analogous pyrazole syntheses)
Mechanistic Pathway :
- Nucleophilic Attack : Hydroxylamine attacks the carbonyl carbon, forming an imine intermediate.
- Cyclization : The alkyne moiety participates in a 5-endo-dig cyclization, facilitated by acid catalysis, to form the oxazoline ring.
- Tautomerization : The intermediate tautomerizes to stabilize the conjugated system, yielding the final product.
Challenges :
- Competing hydration of the alkyne to a ketone under acidic conditions may reduce yield.
- Steric hindrance from the pent-1-yn-1-yl group necessitates prolonged reaction times (12–18 hours).
Condensation Reactions with β-Hydroxy Amides
Cyclodehydration of β-hydroxy amides is a classical route to oxazolines. For 3-methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole, this method involves synthesizing a β-hydroxy amide precursor with the pent-1-yn-1-yl substituent pre-installed.
Synthetic Steps :
- Precursor Synthesis :
- React pent-1-yne with epichlorohydrin via nucleophilic ring-opening to yield 1-chloro-3-(pent-1-yn-1-yl)propan-2-ol.
- Substitute the chloride with an amide group using aqueous ammonia, forming 3-(pent-1-yn-1-yl)-2-hydroxypropanamide.
- Cyclodehydration :
Optimization Insights :
- Catalyst Choice : Deoxo-Fluor® outperforms Burgess reagent (60% yield) and thionyl chloride (50% yield) in minimizing side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cyclization but promote epimerization at C-5.
Late-stage functionalization via Sonogashira coupling enables direct introduction of the pent-1-yn-1-yl group into preformed oxazoline intermediates.
Procedure :
- Intermediate Preparation : Synthesize 5-bromo-3-methyl-4,5-dihydro-1,2-oxazole via bromination of 3-methyl-4,5-dihydro-1,2-oxazole using N-bromosuccinimide (NBS).
- Coupling Reaction :
Advantages :
- Modularity: Permits variation in the alkyne substituent.
- Mild Conditions: Avoids strong acids/bases that could degrade the oxazoline ring.
Limitations :
- Requires halogenated precursors, adding synthetic steps.
- Palladium residues necessitate rigorous purification.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | γ-Keto alkyne | Hydroxylamine, HCl | 60–75 | Single-step synthesis | Competing hydration side reactions |
| β-Hydroxy Amide Cyclodehydration | β-Hydroxy amide | Deoxo-Fluor® | 70–80 | High regioselectivity | Multi-step precursor synthesis |
| Sonogashira Coupling | 5-Bromo-oxazoline | Pd/Cu catalysts | 65–75 | Late-stage functionalization | Requires halogenated intermediates |
Structural and Spectroscopic Validation
Post-synthesis characterization ensures fidelity to the target structure:
NMR Spectroscopy :
X-ray Crystallography :
Industrial-Scale Considerations
Flow synthesis techniques enhance safety and efficiency for large-scale production:
Chemical Reactions Analysis
Reactions Involving the Alkyne Group
The terminal alkyne moiety (pent-1-ynyl) in the compound exhibits reactivity typical of alkynes, enabling diverse transformations.
Conjugate Addition Reactions
The alkyne group can undergo nucleophilic conjugate additions under basic conditions, analogous to 2-alkynyl oxazoles described in the literature. For example, nucleophiles like enolates or thiols may add across the triple bond, forming substituted vinyl ethers or thioethers .
| Reaction Type | Nucleophile | Conditions | Product Type |
|---|---|---|---|
| Conjugate Addition | Enolates/thiols | Basic conditions | Substituted vinyl ether/thioether |
Gold-Catalyzed Annulation
Gold catalysts can facilitate [3+2] annulation reactions between alkynes and electrophilic partners (e.g., N-acyl sulfilimines). While the compound lacks an electron-withdrawing group on the alkyne, similar reactivity could enable the formation of fused heterocycles under optimized conditions .
| Catalyst | Reaction Mechanism | Outcome |
|---|---|---|
| Au(I) | [3+2] cycloaddition | Fused oxazoles |
1,3-Dipolar Cycloadditions
The alkyne may participate in [3+2] cycloadditions with 1,3-dipoles (e.g., nitrile oxides), leading to the formation of fused isoxazoles or related heterocycles. This parallels methods used in isoxazole synthesis .
| Dipole | Conditions | Product |
|---|---|---|
| Nitrile oxides | Room temperature | Fused isoxazoles |
Oxidative Cyclization
Scientific Research Applications
3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole with analogs:
Key Observations :
- Alkyne vs.
- Halogenation : Bromo and chloro substituents (e.g., in ) enhance molecular weight and may improve binding affinity in agrochemicals but increase toxicity risks .
- Polar Groups : Hydroxyl or methoxy groups (e.g., in 2e) improve solubility and pharmacological activity via hydrogen bonding .
Pharmacological and Agrochemical Activities
Antidepressant and Neuropharmacological Agents
- Behavioral despair tests in mice validated its efficacy .
- The alkyne group may enhance blood-brain barrier permeability compared to aromatic analogs .
Herbicidal Activity
- 3-{[(2,6-Difluorophenyl)methoxy]methyl}-5-methyl derivative : Demonstrated pre-emergence herbicidal activity under flooded conditions but failed in upland soils due to instability. Replacement of thiocarbamate with the oxazole ring improved resistance to glutathione conjugation .
- 5-(Methoxymethyl)-5-methyl analog : Active in upland conditions, highlighting the critical role of substituent flexibility in agrochemical design .
Metabolic Stability and Biotransformation
- Metabolites of 4,5-Dihydroisoxazole Derivatives : Hydroxylation, dihydroxylation, and hydrolysis are dominant pathways. For example, hydrolysis of the oxazole ring can generate carboxylic acid metabolites, reducing bioactivity .
- Target Compound : The alkyne group may undergo cytochrome P450-mediated oxidation to epoxides or ketones, necessitating further stability studies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole?
- Answer : The compound can be synthesized via cyclization reactions involving alkynes and oxazole precursors. For example, hydrazine hydrate has been used in analogous syntheses to form pyrazole and triazole derivatives through nucleophilic substitution or cycloaddition reactions . Optimizing reaction conditions (e.g., solvent, temperature, and catalyst) is critical, as demonstrated in the synthesis of 4,5-dihydro-1,2,4-triazol-5-ones . Key steps include purification via recrystallization and confirmation of intermediates using thin-layer chromatography (TLC) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To verify stereochemistry and substituent positions, particularly for diastereomers .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., monoisotopic mass: 328.178693) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity, as shown in studies on triazole derivatives .
- Infrared (IR) Spectroscopy : Identify functional groups like C≡C (alkyne) and C=N (oxazole) .
Q. What safety protocols are essential for handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Wear impervious gloves, safety glasses, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First Aid : In case of exposure, rinse affected areas with water and consult a physician immediately .
- Storage : Keep in airtight containers away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can the acid-base properties or electronic environment of this compound be investigated?
- Answer : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as a titrant. Plotting half-neutralization potentials (HNP) against titrant volume reveals pKa values, as demonstrated for oxazole analogs (Table 1 in ). Solvent polarity significantly impacts ionization behavior, requiring comparative studies across solvents .
Q. What computational approaches predict the compound’s reactivity or biological interactions?
- Answer :
- Molecular Docking : Use software like AutoDock Vina with Protein Data Bank (PDB) structures (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to simulate binding interactions .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate stability in biological matrices (e.g., lipid bilayers) .
Q. How can contradictions in stability or reactivity data under varying conditions be resolved?
- Answer :
- Controlled Stability Studies : Compare degradation rates in different solvents, temperatures, and pH using HPLC or UV-Vis spectroscopy .
- Kinetic Analysis : Monitor reaction intermediates via time-resolved spectroscopy or quenching experiments .
- Cross-Validation : Replicate conflicting studies with standardized protocols (e.g., fixed solvent ratios, reagent purity) .
Q. What experimental strategies elucidate stereochemical outcomes in its synthesis?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
